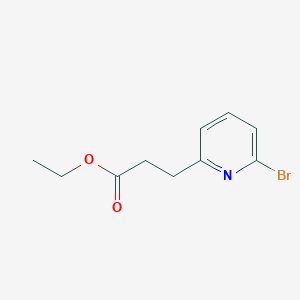

Ethyl 3-(6-bromopyridin-2-yl)propanoate

Description

Significance of Pyridine (B92270) Scaffolds in Modern Organic and Medicinal Chemistry

The pyridine ring, a nitrogen-containing heterocycle, is a ubiquitous structural motif in a vast array of biologically active compounds and functional materials. rsc.org Its presence is critical in numerous pharmaceuticals, agrochemicals, and natural products. rsc.org The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, which allows for crucial interactions with biological targets such as enzymes and receptors. stackexchange.com Furthermore, the aromatic nature of the pyridine ring provides a rigid scaffold that can be functionalized to orient substituents in a precise three-dimensional arrangement. This ability to serve as a versatile and modifiable core makes pyridine derivatives highly sought after in drug discovery and development. github.iogoogle.com

Overview of Ester Derivatives as Versatile Building Blocks

Ester functionalities are among the most common and useful functional groups in organic synthesis. They are relatively stable but can be readily converted into a wide range of other functional groups, including carboxylic acids, amides, alcohols, and aldehydes. This chemical versatility makes ester derivatives invaluable as building blocks for the synthesis of complex organic molecules. chemicalbook.commdpi.com In the context of medicinal chemistry, esters are often employed as prodrugs to enhance the bioavailability of a pharmacologically active compound. chemicalbook.com The propanoate side chain in Ethyl 3-(6-bromopyridin-2-yl)propanoate provides a flexible linker and additional points for chemical modification.

Contextualization of this compound within the Chemical Landscape: Research Significance and Scope

This compound emerges as a significant synthetic intermediate due to its trifunctional nature. The 6-bromo substituent on the pyridine ring is particularly noteworthy as it provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the facile introduction of diverse molecular fragments.

The 2-substituted propanoate chain offers a site for further chemical transformations, such as hydrolysis to the corresponding carboxylic acid, which can then be coupled with amines to form amides. The ethyl ester itself can also participate in various condensation reactions. The strategic positioning of these functional groups on the pyridine scaffold allows for a stepwise and controlled elaboration of the molecule, making this compound a valuable precursor for the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. While specific, in-depth research focusing solely on this compound is not extensively documented in publicly available literature, its structural motifs are present in a variety of patented compounds and synthetic intermediates, highlighting its role as a key building block.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These data are essential for its handling, characterization, and use in synthetic applications.

| Property | Value |

| CAS Number | 1198615-09-6 |

| Molecular Formula | C₁₀H₁₂BrNO₂ |

| Molecular Weight | 258.11 g/mol |

This data is compiled from publicly available chemical databases.

Synthesis and Spectroscopic Data

Although specific spectroscopic data for this compound is not widely published, the expected signals in its ¹H and ¹³C NMR spectra can be predicted based on its structure and data from analogous compounds.

Predicted ¹H NMR Data:

A triplet corresponding to the methyl protons of the ethyl group.

A quartet corresponding to the methylene (B1212753) protons of the ethyl group.

Two triplets corresponding to the two methylene groups of the propanoate chain.

A set of signals in the aromatic region corresponding to the three protons on the pyridine ring.

Predicted ¹³C NMR Data:

Signals corresponding to the two carbons of the ethyl group.

Signals for the two methylene carbons of the propanoate chain.

A signal for the ester carbonyl carbon.

Signals in the aromatic region for the five carbons of the pyridine ring, including the carbon bearing the bromine atom.

Structure

3D Structure

Properties

Molecular Formula |

C10H12BrNO2 |

|---|---|

Molecular Weight |

258.11 g/mol |

IUPAC Name |

ethyl 3-(6-bromopyridin-2-yl)propanoate |

InChI |

InChI=1S/C10H12BrNO2/c1-2-14-10(13)7-6-8-4-3-5-9(11)12-8/h3-5H,2,6-7H2,1H3 |

InChI Key |

ISRODJQFNBKQEN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCC1=NC(=CC=C1)Br |

Origin of Product |

United States |

Comprehensive Spectroscopic and Structural Elucidation of Ethyl 3 6 Bromopyridin 2 Yl Propanoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed molecular map can be constructed.

The ¹H NMR spectrum of Ethyl 3-(6-bromopyridin-2-yl)propanoate provides specific information about the number of different types of protons and their neighboring environments. The spectrum is characterized by distinct signals corresponding to the ethyl ester group, the propanoate linker, and the 6-bromopyridin-2-yl ring system.

The ethyl group protons typically appear as a quartet and a triplet. The methylene (B1212753) protons (-O-CH₂-) are adjacent to an oxygen atom, which deshields them, causing them to resonate downfield as a quartet due to coupling with the three protons of the methyl group. The terminal methyl protons (-CH₃) appear as an upfield triplet, coupled to the two methylene protons.

The propanoate chain protons (-CH₂-CH₂-) are expected to appear as two distinct triplets, as each methylene group is adjacent to another. The methylene group attached to the pyridine (B92270) ring will be slightly more deshielded than the one adjacent to the carbonyl group.

The aromatic region of the spectrum is defined by the protons on the bromopyridine ring. The 2,6-disubstituted pattern gives rise to three signals: two doublets and one triplet. The proton at the 4-position, situated between the two substituents, is expected to appear as a triplet, while the protons at the 3- and 5-positions will appear as doublets.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 7.55 | t | ~ 7.8 | Pyridine H-4 |

| ~ 7.35 | d | ~ 7.7 | Pyridine H-5 |

| ~ 7.20 | d | ~ 7.9 | Pyridine H-3 |

| ~ 4.15 | q | ~ 7.1 | -O-CH₂ -CH₃ |

| ~ 3.10 | t | ~ 7.5 | Pyridine-CH₂ - |

| ~ 2.80 | t | ~ 7.5 | -CH₂ -C=O |

| ~ 1.25 | t | ~ 7.1 | -O-CH₂-CH₃ |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. libretexts.org sp³-hybridized carbons generally absorb in the upfield region (0-90 δ), while sp² carbons, such as those in aromatic rings and carbonyl groups, absorb in the downfield region (110-220 δ). libretexts.org

For this compound, distinct signals are expected for each of the ten carbon atoms. The carbonyl carbon of the ester group is the most deshielded, appearing furthest downfield. The carbons of the pyridine ring appear in the aromatic region, with the carbon atom bonded to the bromine atom (C-6) being significantly influenced by the halogen. The aliphatic carbons of the ethyl and propanoate groups appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 172.5 | C =O (Ester) |

| ~ 159.0 | Pyridine C -2 |

| ~ 142.0 | Pyridine C -6 |

| ~ 139.5 | Pyridine C -4 |

| ~ 127.0 | Pyridine C -5 |

| ~ 122.0 | Pyridine C -3 |

| ~ 60.8 | -O-CH₂ -CH₃ |

| ~ 36.0 | Pyridine-CH₂ - |

| ~ 30.5 | -CH₂ -C=O |

| ~ 14.2 | -O-CH₂-CH₃ |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide information about its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of a molecule. nih.gov For this compound (C₁₀H₁₂BrNO₂), HRMS would confirm its elemental composition by matching the experimentally measured mass to the calculated exact mass. A key feature in the mass spectrum of this compound is the isotopic signature of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass units, which is a definitive indicator of the presence of a single bromine atom in the molecule.

Table 3: Predicted HRMS Data for the Protonated Molecular Ion of this compound ([M+H]⁺)

| Ion Formula | Isotope | Calculated Exact Mass (m/z) |

| C₁₀H₁₃⁷⁹BrNO₂⁺ | ⁷⁹Br | 274.0124 |

| C₁₀H₁₃⁸¹BrNO₂⁺ | ⁸¹Br | 276.0104 |

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules without causing significant fragmentation. polyu.edu.hkresearchgate.net When this compound is analyzed by ESI-MS, it is expected to readily form a protonated molecular ion, [M+H]⁺, due to the basic nitrogen atom in the pyridine ring. The resulting spectrum would prominently feature the isotopic doublet corresponding to the protonated molecule, with m/z values of approximately 274 and 276. The minimal fragmentation observed with this technique helps to clearly establish the molecular weight of the compound.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another soft ionization technique, often used for larger, non-volatile molecules, but also applicable to smaller organic compounds when mixed with a suitable matrix. The sample is co-crystallized with a matrix compound that strongly absorbs laser light. A pulsed laser irradiates the sample, causing desorption and ionization. The resulting ions are then accelerated into a time-of-flight analyzer. For this compound, MALDI-TOF-MS would be expected to produce primarily the protonated molecular ion [M+H]⁺, and potentially adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺). The characteristic 1:1 isotopic pattern for bromine would be clearly observed for each of these ion species, further confirming the presence of bromine and the molecular weight of the compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. The method is based on the principle that molecular bonds and groups of atoms vibrate at specific characteristic frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations, resulting in an IR spectrum that serves as a unique molecular fingerprint. wiley.com For this compound, the IR spectrum provides definitive evidence for its key structural features, including the ester group, the substituted pyridine ring, and the aliphatic chain.

The spectrum of this compound is expected to exhibit several distinct absorption bands. The most prominent of these is the strong absorption due to the carbonyl (C=O) stretching vibration of the ethyl ester group, which typically appears in the range of 1750-1735 cm⁻¹. vscht.cz The presence of the ester is further confirmed by C-O stretching vibrations, which produce strong bands in the fingerprint region, typically between 1300 and 1000 cm⁻¹.

Vibrations associated with the substituted pyridine ring also give rise to characteristic absorptions. Aromatic C-H stretching vibrations are anticipated to appear at frequencies slightly above 3000 cm⁻¹, generally in the 3100-3000 cm⁻¹ region. vscht.cz Carbon-carbon stretching vibrations within the aromatic ring typically produce a series of bands in the 1600-1400 cm⁻¹ range. vscht.cz The substitution pattern on the pyridine ring can also influence the pattern of weak overtone and combination bands observed between 2000 and 1665 cm⁻¹.

The aliphatic ethyl and propanoate portions of the molecule are identified by C-H stretching vibrations of the CH₂ and CH₃ groups, which are observed in the 3000-2850 cm⁻¹ region. Additionally, the C-Br stretching vibration is expected to produce a band in the lower frequency region of the spectrum, typically below 800 cm⁻¹.

The following table summarizes the expected characteristic IR absorption bands for this compound.

Table 1: Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Bond | Functional Group | Intensity |

|---|---|---|---|

| 3100-3000 | C-H stretch | Pyridine Ring | Medium-Weak |

| 3000-2850 | C-H stretch | Aliphatic (CH₂, CH₃) | Medium |

| 1750-1735 | C=O stretch | Ethyl Ester | Strong |

| 1600-1585 | C=C stretch | Pyridine Ring | Medium |

| 1500-1400 | C=C stretch | Pyridine Ring | Medium-Strong |

| 1300-1000 | C-O stretch | Ethyl Ester | Strong |

X-ray Diffraction Analysis for Solid-State Structure Determination

Studies on various bromopyridine derivatives reveal common structural motifs and packing patterns. For example, the crystal structure of 6-Bromopyridine-2-carbaldehyde shows that the molecules are essentially planar and are linked into chains through weak C–H···N intermolecular interactions. mdpi.com Similarly, the analysis of 3-Bromopyridine-2-carbonitrile indicates a structure stabilized by short intermolecular Br···N contacts and π–π stacking interactions between pyridine rings. researchgate.netiucr.org These types of non-covalent interactions, including halogen bonding (C-Br···N/O) and π–π stacking, are likely to play a significant role in the crystal lattice of this compound.

The presence of the flexible ethyl propanoate side chain may lead to more complex packing arrangements compared to simpler, rigid bromopyridines. The crystal structures of these derivatives commonly belong to monoclinic or orthorhombic crystal systems. researchgate.netnih.govresearchgate.net It is anticipated that this compound would also crystallize in one of these common space groups.

The table below presents crystallographic data for several related bromopyridine compounds, illustrating the typical parameters observed for this class of molecules.

Table 2: Crystallographic Data for Selected Bromopyridine Derivatives

| Compound | Chemical Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|---|

| 3-Bromopyridine N-oxide | C₅H₄BrNO | Monoclinic | P2₁/n | a=7.832 Å, b=18.398 Å, c=8.298 Å, β=92.906° | nih.gov |

| 3-Bromopyridine-2-carbonitrile | C₆H₃BrN₂ | Monoclinic | P2₁/c | a=7.8821 Å, b=11.7480 Å, c=7.4169 Å, β=113.906° | researchgate.net |

| 5-Bromopyridine-2,3-diamine | C₅H₆BrN₃ | Orthorhombic | P2₁2₁2₁ | a=3.8264 Å, b=8.7336 Å, c=18.6007 Å | researchgate.net |

Advanced Purity Assessment Methods (e.g., High-Performance Liquid Chromatography)

Assessing the purity of a chemical compound is critical for its application in research and development. High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for separating, identifying, and quantifying components in a mixture, making it an ideal method for determining the purity of this compound. cdc.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used for compounds of moderate polarity, such as the target molecule.

A suitable RP-HPLC method for this compound would typically employ a C18 (octadecylsilyl) stationary phase packed into a column. This nonpolar stationary phase effectively retains the analyte from the polar mobile phase. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The separation is achieved by gradually increasing the proportion of the organic solvent (gradient elution), which decreases the polarity of the mobile phase and causes compounds to elute from the column based on their relative hydrophobicity.

For pyridine-containing compounds, which are basic, it is often advantageous to add a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase. This suppresses the ionization of the pyridine nitrogen, resulting in better peak shape and improved resolution. helixchrom.com Detection is typically accomplished using a UV detector, as the pyridine ring possesses a strong chromophore that absorbs UV light at a specific wavelength (e.g., around 254 nm). The purity of the sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. pensoft.net Gas chromatography (GC) coupled with a flame ionization detector (FID) or mass spectrometry (MS) can also be used as a complementary technique for purity and identity confirmation. cdc.govhealthycanadians.gc.ca

The following table outlines a set of typical starting parameters for developing an HPLC method for the purity assessment of this compound.

Table 3: Typical HPLC Parameters for Analysis of Pyridine Derivatives

| Parameter | Description |

|---|---|

| Instrument | High-Performance Liquid Chromatography System |

| Column | C18 (e.g., 4.6 mm x 150 mm, 5 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Elution Mode | Gradient Elution |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-30 °C |

| Injection Volume | 5-10 µL |

| Detector | UV-Vis Detector |

| Detection Wavelength | ~254 nm |

Chemical Transformations and Derivatization Pathways of Ethyl 3 6 Bromopyridin 2 Yl Propanoate

Reactivity of the Bromine Atom on the Pyridine (B92270) Ring

The presence of a bromine atom on the pyridine ring, a π-deficient heteroaromatic system, renders the C6-position susceptible to a variety of synthetic transformations. uoanbar.edu.iq This C-Br bond is a key reactive handle, particularly for transition metal-catalyzed cross-coupling reactions, which facilitate the formation of new carbon-carbon and carbon-heteroatom bonds.

The substitution of the bromine atom for a carbon-based functional group is a common strategy for elaborating the core structure of Ethyl 3-(6-bromopyridin-2-yl)propanoate. Palladium-catalyzed cross-coupling reactions are particularly effective for this purpose due to their high functional group tolerance and broad substrate scope. mdpi.commdpi.com

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful and widely used method for forming C-C bonds by coupling an organohalide with an organoboron compound, such as a boronic acid or boronic ester. wikipedia.orglibretexts.org The reaction is catalyzed by a palladium(0) complex and requires a base. wikipedia.org For a substrate like this compound, the C-Br bond readily undergoes oxidative addition to the palladium(0) catalyst, initiating the catalytic cycle. libretexts.org This method is used extensively to synthesize biaryl, polyolefin, and styrene compounds. wikipedia.org Various aryl and heteroaryl boronic acids can be coupled with bromopyridine derivatives to generate a wide array of substituted pyridines. mdpi.comresearchgate.net

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane | 70-80 | mdpi.com |

| Pd(OAc)₂ | (various phosphines) | K₂CO₃ | Toluene, THF, DMF | Ambient to 100 | wikipedia.org |

| Pd/C | - (ligand-free) | (various) | Aqueous | (not specified) | researchgate.net |

The bromine atom can also be displaced by various heteroatoms, most notably nitrogen and oxygen, to furnish aminopyridine and pyridyl ether derivatives, respectively.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. libretexts.orgorganic-chemistry.org This reaction has become a general and highly valuable method in medicinal and materials chemistry for synthesizing arylamines. organic-chemistry.orgrsc.org The process typically involves a palladium precursor, a bulky electron-rich phosphine (B1218219) ligand, and a strong base, such as sodium tert-butoxide. chemspider.comresearchgate.net A wide range of primary and secondary amines can be coupled with 2-bromopyridines using this methodology. researchgate.net

| Palladium Source | Ligand | Base | Solvent | Reference |

|---|---|---|---|---|

| [Pd₂(dba)₃] | (±)-BINAP | NaOBut | Toluene | chemspider.com |

| Pd(OAc)₂ | XPhos | t-BuONa | (not specified) | researchgate.net |

| Pd(OAc)₂ | BrettPhos | (not specified) | (not specified) | libretexts.org |

Etherification

Analogous to C-N bond formation, C-O bonds can be formed via a palladium-catalyzed process often referred to as Buchwald-Hartwig O-arylation. This reaction couples aryl halides with alcohols to produce aryl ethers and serves as a powerful alternative to the classical Ullmann ether synthesis. organic-chemistry.org

Transformations at the Ethyl Ester Moiety

The ethyl propanoate side chain offers a second point of reactivity that can be addressed independently of the pyridine ring. The ester functionality is susceptible to nucleophilic acyl substitution, allowing for its conversion into a variety of other functional groups.

The conversion of the ethyl ester to the corresponding carboxylic acid, 3-(6-bromopyridin-2-yl)propanoic acid, is a fundamental transformation. This hydrolysis can be achieved under either acidic or basic conditions. chemguide.co.uk

Acid-Catalyzed Hydrolysis : This reversible reaction involves heating the ester with a dilute mineral acid, such as hydrochloric or sulfuric acid, in the presence of excess water. chemguide.co.uk To drive the equilibrium towards the products, a large excess of water is typically used. chemguide.co.uk

Base-Catalyzed Hydrolysis (Saponification) : This is often the preferred method as the reaction is irreversible. chemguide.co.uk The ester is heated under reflux with an aqueous solution of a strong base, like sodium hydroxide. The reaction yields the sodium salt of the carboxylic acid and ethanol (B145695). Subsequent acidification of the reaction mixture with a strong acid is required to protonate the carboxylate and isolate the free carboxylic acid. chemguide.co.uk

Transesterification is the process of exchanging the ethyl group of the ester with a different alkyl group from another alcohol. This reaction is typically catalyzed by either an acid (e.g., H₂SO₄) or a base (e.g., sodium alkoxide). The reaction is an equilibrium process, and it is often driven to completion by using a large excess of the desired alcohol or by removing the ethanol by-product as it is formed. This allows for the synthesis of a series of different esters of 3-(6-bromopyridin-2-yl)propanoic acid.

The ester group can be converted into other important functional groups, such as amides, alcohols, or amines, through various synthetic routes.

Amidation : The direct reaction of the ester with an amine to form an amide is possible, though it often requires high temperatures or specific catalysts to proceed efficiently. nih.gov This transformation provides access to a wide range of N-substituted 3-(6-bromopyridin-2-yl)propanamides.

Reduction to Alcohols : Esters are readily reduced to primary alcohols using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation, which would convert the ethyl ester to 3-(6-bromopyridin-2-yl)propan-1-ol. The reaction proceeds through an aldehyde intermediate that is immediately reduced to the alcohol.

Reduction to Amines : While direct reduction of an ester to an amine is not a standard transformation, the ester can be converted to an amine through a multi-step sequence. For example, the ester can first be hydrolyzed to the carboxylic acid, which can then be converted to an acyl azide and subjected to a Curtius rearrangement to yield an isocyanate, which is subsequently hydrolyzed to the primary amine. Alternatively, the amide formed via amidation can be reduced to an amine using a reagent like LiAlH₄.

Functionalization of the Propanoate Alkyl Chain

The three-carbon chain connecting the ester group to the pyridine ring provides opportunities for introducing new functional groups, thereby modifying the molecule's steric and electronic properties.

The carbon atom alpha to the ester carbonyl group (Cα) possesses acidic protons. This acidity is due to the electron-withdrawing effect of the adjacent carbonyl group, which stabilizes the conjugate base (an enolate) through resonance. This property allows for the deprotonation of the α-carbon by a suitable base, followed by reaction with various electrophiles.

Alkylation: Treatment of this compound with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium hydride (NaH), generates the corresponding enolate. This enolate can then react as a nucleophile with alkyl halides (e.g., methyl iodide, benzyl bromide) in an SN2 reaction to introduce an alkyl group at the α-position. The choice of base and reaction conditions is critical to avoid competing reactions, such as self-condensation or reaction at the ester carbonyl.

Halogenation: The α-carbon can also be halogenated. Under acidic or basic conditions, the enol or enolate intermediate can react with electrophilic halogenating agents like N-bromosuccinimide (NBS) or molecular bromine (Br₂) to yield α-halo esters. These halogenated derivatives are valuable precursors for further synthetic transformations, including elimination reactions to form α,β-unsaturated esters or substitution reactions with various nucleophiles. The acidity of the hydrogens on the carbons of the side chain is influenced by the electronegative nitrogen atom in the pyridine ring pearson.com.

Table 1: Representative Reactions for Alpha-Carbon Functionalization

| Transformation | Reagents & Conditions | Product Type |

|---|

The propanoate side chain can be modified to introduce versatile functional groups like azides, which are precursors to amines and can participate in cycloaddition reactions.

A common strategy to introduce an azide group involves a two-step sequence. First, the ethyl ester is selectively reduced to the corresponding primary alcohol, 3-(6-bromopyridin-2-yl)propan-1-ol, using a reducing agent like lithium aluminum hydride (LiAlH₄). Second, the resulting alcohol is converted into a good leaving group, for instance, by reacting it with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine or triethylamine to form a tosylate or mesylate ester. This activated intermediate can then undergo nucleophilic substitution with sodium azide (NaN₃) to yield the corresponding alkyl azide. This transformation follows the principles of converting alcohols to azides via their sulfonates, a standard method in organic synthesis nih.gov.

Table 2: Pathway for Introduction of an Azide Group

| Step | Reaction | Reagents & Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Ester Reduction | LiAlH₄, THF, 0 °C to r.t. | 3-(6-bromopyridin-2-yl)propan-1-ol |

| 2 | Sulfonylation | TsCl, Pyridine, 0 °C | 3-(6-bromopyridin-2-yl)propyl tosylate |

| 3 | Azidation | NaN₃, DMF, Heat | 2-(3-azidopropyl)-6-bromopyridine |

Reactivity of the Pyridyl Nitrogen

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic and basic center, allowing for reactions such as N-oxidation and quaternization. These transformations significantly alter the electronic properties of the pyridine ring.

The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide, often in the presence of an acid catalyst, or peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) nih.govwikipedia.org.

The formation of the N-oxide has profound implications for the reactivity of the pyridine ring. The N-oxide group is strongly electron-withdrawing through induction but can also act as an electron-donating group through resonance. This dual nature activates the C2 and C6 positions (ortho to the nitrogen) towards nucleophilic attack and the C4 position (para) towards both nucleophilic and electrophilic attack. For 2-bromopyridine (B144113) N-oxides, this activation facilitates reactions that might otherwise be difficult acs.orgtcichemicals.com. The N-oxide can be used to direct C-H activation reactions or can be removed later via reduction to regenerate the pyridine moiety nih.govresearchgate.netfu-berlin.de. This makes N-oxidation a powerful tool for the regioselective functionalization of the pyridine ring nih.gov.

Table 3: Common Reagents for N-Oxidation

| Reagent | Typical Conditions |

|---|---|

| meta-Chloroperoxybenzoic acid (m-CPBA) | CH₂Cl₂, 0 °C to r.t. |

| Hydrogen Peroxide (H₂O₂) / Acetic Acid | Glacial Acetic Acid, 70-80 °C |

| Urea-Hydrogen Peroxide (UHP) / Phthalic Anhydride | CH₂Cl₂, r.t. |

The nucleophilic nitrogen of the pyridine ring readily reacts with alkylating agents, such as alkyl halides (e.g., methyl iodide) or alkyl triflates, to form quaternary pyridinium salts google.comresearchgate.net. This process, known as quaternization, converts the neutral pyridine into a positively charged pyridinium ion nih.gov.

Quaternization significantly increases the electron-deficiency of the pyridine ring, making it highly susceptible to attack by nucleophiles. The resulting pyridinium salts have a wide range of applications. They are used as ionic liquids, phase-transfer catalysts, and as precursors for the synthesis of other heterocyclic compounds researchgate.netrsc.orgresearchgate.net. For example, treatment of an N-alkyl pyridinium salt with a base can generate a pyridinium ylide. These ylides are 1,3-dipoles that can undergo cycloaddition reactions with various dipolarophiles (e.g., alkenes, alkynes) to construct fused heterocyclic systems, such as indolizines chim.it.

Table 4: Examples of Quaternizing Agents and Their Applications

| Quaternizing Agent | Product | Potential Application |

|---|---|---|

| Methyl Iodide (CH₃I) | N-methylpyridinium salt | Precursor for ylide formation |

| Benzyl Bromide (BnBr) | N-benzylpyridinium salt | Phase-transfer catalyst |

| Ethyl Bromoacetate | N-carboxymethylpyridinium salt | Intermediate for further functionalization |

Intramolecular Cyclization and Formation of Fused Heterocyclic Systems

This compound is an excellent precursor for the synthesis of fused heterocyclic systems, particularly indolizine derivatives and other related polycyclic structures ijpsr.com. These reactions leverage the existing pyridine ring and the attached propanoate side chain to construct new rings.

One of the most common strategies involves the formation of an indolizine core. This can be achieved through several pathways. A classical approach is the Tschitschibabin reaction, which involves the quaternization of the pyridine nitrogen followed by base-induced intramolecular cyclization. Specifically, the pyridyl nitrogen can be alkylated, and subsequent treatment with a base can generate a pyridinium ylide, which then undergoes a 1,3-dipolar cycloaddition with a suitable dipolarophile. Alternatively, intramolecular cyclization can occur where the side chain itself provides the necessary atoms to form the new ring chim.itijettjournal.org.

The presence of the bromine atom at the C6 position offers an additional handle for synthetic manipulation. It can participate in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira reactions) either before or after the formation of the initial fused ring system, allowing for the introduction of aryl, vinyl, or alkynyl substituents. Furthermore, intramolecular versions of these cross-coupling reactions can be designed to form additional rings. For example, if the propanoate side chain is modified to contain a terminal alkyne, an intramolecular Sonogashira or Heck-type cyclization could be envisioned to construct a new carbocyclic or heterocyclic ring fused to the pyridine core researchgate.netnih.govnih.gov. The synthesis of indolizines and related fused systems is a field of active research, with numerous methods involving metal catalysis and cycloaddition strategies being developed organic-chemistry.orgnih.govmdpi.com.

Table 5: Strategies for Intramolecular Cyclization

| Cyclization Strategy | Key Intermediate | Resulting Fused System |

|---|---|---|

| Tschitschibabin Reaction / 1,3-Dipolar Cycloaddition | N-Alkylpyridinium ylide | Indolizine derivatives |

| Palladium-catalyzed Intramolecular Heck Reaction | Modified side chain with a terminal alkene | Fused carbocyclic/heterocyclic systems |

| Thorpe-Ziegler Cyclization | Dinitrile derivative of the side chain | Fused aminopyridine systems researchgate.net |

| Michael Addition / Cyclization | Reaction with α,β-unsaturated compounds | Substituted 2-pyridones researchgate.net |

Catalytic Transformations on the Pyridine Ring (e.g., C-H functionalization)

The pyridine core of this compound presents multiple sites for carbon-hydrogen (C-H) bond functionalization, a powerful strategy for molecular diversification that avoids the need for pre-functionalized starting materials. Transition metal-catalyzed C-H activation offers a direct route to introduce new functional groups onto the pyridine ring, thereby enabling the synthesis of a wide array of novel derivatives. The regioselectivity of these transformations is dictated by the electronic and steric influence of the existing substituents—the bromo group at the 6-position and the ethyl propanoate group at the 2-position—as well as the nature of the catalyst and directing groups.

One of the most significant advancements in this area is the iridium-catalyzed C-H borylation of pyridines. rsc.orgnih.govresearchgate.netsemanticscholar.org This methodology allows for the introduction of a boronic ester group, a versatile handle for subsequent cross-coupling reactions. A notable challenge in the C-H borylation of pyridines is the potential for the nitrogen lone pair to coordinate to the iridium catalyst, leading to catalyst inhibition. rsc.orgnih.govresearchgate.netsemanticscholar.org However, the presence of a substituent at the C-2 position, such as the ethyl propanoate group in the target molecule, can mitigate this deactivation and allow the reaction to proceed. rsc.orgnih.govresearchgate.netsemanticscholar.org

For 2,6-disubstituted pyridines, iridium-catalyzed C-H borylation typically exhibits a high degree of regioselectivity, favoring functionalization at the C-4 position (meta to both substituents). digitellinc.com This selectivity is primarily governed by steric factors, directing the bulky catalyst to the most accessible C-H bond. The compatibility of this catalytic system with various functional groups, including esters and halides, suggests its applicability to this compound. digitellinc.com

The expected Iridium-catalyzed C-H borylation of this compound is summarized in the table below:

| Substrate | Catalyst System | Borylating Agent | Expected Major Product | Regioselectivity |

| This compound | [Ir(cod)Cl]₂ / dtbpy | B₂pin₂ or HBpin | Ethyl 3-(6-bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)propanoate | High C-4 selectivity |

dtbpy = 4,4'-di-tert-butyl-2,2'-bipyridine; B₂pin₂ = bis(pinacolato)diboron; HBpin = pinacolborane

Beyond borylation, palladium-catalyzed C-H functionalization reactions, such as arylation, olefination, and amination, represent another important class of transformations for modifying the pyridine ring. nih.gov These reactions often employ a directing group to control regioselectivity. While the ethyl propanoate side chain itself is not a classical directing group for C-H activation on the pyridine ring, the inherent electronic properties of the substituted pyridine can influence the site of functionalization. The development of new ligands and catalytic systems continues to expand the scope of these transformations, potentially enabling the selective functionalization of the C-3, C-4, or C-5 positions of the pyridine ring in this compound.

Further research into the application of these modern catalytic methods to this compound would be valuable for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The resulting functionalized pyridines can serve as key intermediates in the construction of more complex molecular architectures.

Computational Chemistry and Theoretical Investigations of Ethyl 3 6 Bromopyridin 2 Yl Propanoate and Analogues

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. mdpi.comnih.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost, making it ideal for analyzing molecules of moderate size and complexity, such as pyridine (B92270) derivatives. derpharmachemica.comresearchgate.netnih.gov

Geometry Optimization and Electronic Structure Analysis

The first step in a computational study is typically geometry optimization, where the molecule's lowest energy structure is determined. mdpi.com For pyridine derivatives, DFT methods, such as those employing the B3LYP functional with a 6-311G(d,p) basis set, have been shown to provide optimized geometries that are in good agreement with experimental data where available. derpharmachemica.comresearchgate.netnih.gov

In a theoretical study of 2,6-bis(bromo-methyl)pyridine, a related compound, the optimized structure was determined using DFT. derpharmachemica.comresearchgate.net The calculations revealed the precise bond lengths and angles, showing the planarity of the pyridine ring and the orientation of the bromomethyl substituents. derpharmachemica.comresearchgate.net Similarly, for Ethyl 3-(6-bromopyridin-2-yl)propanoate, optimization would define the spatial arrangement of the bromopyridine ring relative to the flexible ethyl propanoate side chain. This analysis is crucial as the molecular geometry dictates many of its physical and chemical properties.

The electronic structure of these compounds is also a key output of DFT calculations. For instance, the distribution of electron density and the dipole moment are important electronic properties. A DFT study on 2,6-bis(bromo-methyl)pyridine calculated a significant dipole moment, indicating a polar nature which influences its solubility and intermolecular interactions. derpharmachemica.comresearchgate.net

| Compound | Method | Calculated Dipole Moment (Debye) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| 2,6-bis(bromo-methyl)pyridine | DFT/B3LYP/6-311g(d,p) | 4.2863 | 4.65 |

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. masterorganicchemistry.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. nih.goviiste.org A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. derpharmachemica.comresearchgate.net

| Parameter | Value (eV) |

|---|---|

| EHOMO | -3.1033 |

| ELUMO | -0.7442 |

| Energy Gap (ΔE) | 2.3591 |

Data from a study on 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine. nih.gov

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule. acs.org The MEP is a plot of the electrostatic potential on the electron density surface of the molecule. nih.gov Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. researchgate.net

For pyridine and its derivatives, the nitrogen atom's lone pair of electrons creates a region of strong negative electrostatic potential, making it a primary site for protonation and electrophilic attack. nih.govnih.gov In brominated pyridines, the electronegative bromine atom also influences the MEP map, creating a region of positive potential (a "sigma-hole") at the outer end of the carbon-bromine bond, which can lead to halogen bonding interactions. dtic.mil For this compound, an MEP analysis would likely show a negative potential around the pyridine nitrogen and the carbonyl oxygen of the ester group, and a positive potential around the hydrogen atoms and the bromine atom's sigma-hole.

Conformational Analysis and Energy Landscapes

Molecules with flexible side chains, such as this compound, can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and determine their relative energies. This is often done by systematically rotating the rotatable bonds and calculating the energy at each step to generate a potential energy surface.

The ethyl propanoate side chain in the target molecule has several rotatable bonds, leading to a complex conformational landscape. Theoretical studies on similar flexible pyridine-containing ligands have shown that different conformations can have significantly different energies and that the global minimum energy conformation is not always the one observed in a crystal structure due to packing forces. rsc.orgmdpi.com Understanding the conformational preferences is important as different conformers can exhibit different reactivities and biological activities.

Reaction Mechanism Elucidation and Transition State Analysis

DFT calculations are also extensively used to investigate the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, crucially, the transition states. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

For example, the Hantzsch pyridine synthesis, a well-known method for preparing pyridine derivatives, has been studied using computational methods to elucidate its complex mechanism. researchgate.netorganic-chemistry.orgwikipedia.org These studies have helped to understand the role of intermediates and catalysts in the reaction. researchgate.net While no specific reaction mechanism studies for this compound were found, DFT could be employed to investigate its synthesis or its reactivity in various chemical transformations, providing valuable insights that would be difficult to obtain experimentally.

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics

While DFT calculations are excellent for studying static properties of molecules, Molecular Dynamics (MD) simulations are used to explore their dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how the molecule moves, vibrates, and interacts with its environment (e.g., a solvent) at an atomistic level. researchgate.net

For this compound, an MD simulation in a solvent like water or ethanol (B145695) could provide valuable information about its conformational stability. researchgate.net It would reveal which conformations are most stable in solution and the timescales of transitions between them. This is particularly important for understanding how the molecule behaves in a biological or chemical system, where it is not in a static, isolated state. MD simulations of various pyridine derivatives have been used to study their solvation and dynamic properties, providing a deeper understanding of their behavior in solution. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying key molecular descriptors that influence a compound's efficacy, QSAR models can predict the activity of new, unsynthesized molecules, thereby streamlining the drug discovery process. frontiersin.org

For a series of analogues of this compound, a QSAR study would begin with the compilation of a dataset of structurally related compounds with experimentally determined biological activities (e.g., inhibitory concentrations, IC50). A variety of molecular descriptors would then be calculated for each compound, falling into categories such as:

Topological: Describing the connectivity and branching of atoms.

Geometrical: Relating to the three-dimensional size and shape of the molecule.

Electronic: Pertaining to the distribution of electrons, such as dipole moment and partial charges.

Physicochemical: Including properties like lipophilicity (logP) and molar refractivity.

Once these descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are employed to build a predictive model. For instance, a hypothetical QSAR model for a series of bromopyridine analogues might take the form of the following equation:

Biological Activity (log 1/IC50) = c1(Descriptor A) + c2(Descriptor B) - c3(Descriptor C) + constant

In a study on closely related Ethyl 3-((5-bromopyridin-2-yl)imino)butanoate analogues designed as potential inhibitors for SARS-CoV-2, QSAR modeling was utilized to correlate structural features with antiviral efficacy. researchgate.net Such models help in understanding which structural modifications—such as altering substituent groups on the pyridine ring or modifying the propanoate chain—are likely to enhance the desired biological activity. The validity and predictive power of the resulting QSAR model are rigorously assessed through internal and external validation techniques to ensure its reliability. nih.gov

Table 1: Illustrative Molecular Descriptors for QSAR Modeling

| Descriptor Type | Example Descriptor | Information Provided |

|---|---|---|

| Topological | Wiener Index | Describes molecular branching and compactness. |

| Geometrical | Molecular Surface Area | Relates to the size and shape of the molecule. |

| Electronic | Dipole Moment | Indicates the polarity and charge distribution. |

| Physicochemical | LogP | Measures the lipophilicity of the compound. |

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). scielo.br This technique is crucial for understanding the mechanism of action of potential drugs, as it elucidates the specific interactions that stabilize the ligand-receptor complex. nih.gov

The process involves several key steps:

Receptor and Ligand Preparation: The three-dimensional structures of the target receptor (obtained from databases like the Protein Data Bank) and the ligand are prepared. This includes adding hydrogen atoms, assigning partial charges, and defining rotatable bonds for the ligand to allow conformational flexibility.

Defining the Binding Site: A specific region on the receptor, known as the binding pocket or active site, is defined as the target for the docking simulation.

Docking Simulation: A scoring algorithm is used to place the ligand into the binding site in various conformations and orientations. It then calculates a score, often representing the binding affinity (e.g., in kcal/mol), for each pose.

Analysis of Results: The resulting poses are analyzed to identify the most stable binding mode. Crucially, the analysis focuses on the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the receptor.

For this compound, a molecular docking study could reveal how the bromine atom, the pyridine nitrogen, and the ester group contribute to binding. For example, the pyridine nitrogen might act as a hydrogen bond acceptor, while the bromophenyl ring could engage in hydrophobic or halogen bonding interactions within the receptor's active site. In studies of similar brominated pyridine derivatives, such interactions have been shown to be critical for stabilizing the ligand within the target protein. researchgate.net

Table 2: Common Ligand-Receptor Interactions in Molecular Docking

| Interaction Type | Description | Potential Role of this compound |

|---|---|---|

| Hydrogen Bond | An electrostatic attraction between a hydrogen atom and an electronegative atom (O, N). | The pyridine nitrogen or ester oxygen atoms acting as acceptors. |

| Hydrophobic Interaction | Favorable interactions between nonpolar groups in an aqueous environment. | The bromopyridine ring and ethyl group interacting with nonpolar amino acids. |

| Halogen Bond | A non-covalent interaction involving a halogen atom (e.g., Bromine) as an electrophilic species. | The bromine atom interacting with a nucleophilic site on the receptor. |

| π-π Stacking | Attractive, non-covalent interactions between aromatic rings. | The pyridine ring stacking with aromatic amino acid residues like Phenylalanine or Tyrosine. |

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov By mapping the electron distribution of a molecule in its crystalline environment, this technique provides a detailed picture of the forces that govern crystal packing.

The Hirshfeld surface of a molecule is defined as the region where the contribution of its electron density to the total crystal electron density is greater than that of all other molecules. Several properties can be mapped onto this surface, with d_norm being particularly useful. The d_norm map highlights regions of close intermolecular contact:

Red spots: Indicate contacts shorter than the van der Waals radii, representing strong interactions like hydrogen bonds.

White areas: Represent contacts approximately equal to the van der Waals radii.

Blue areas: Indicate contacts longer than the van der Waals radii.

This analysis is critical for understanding the solid-state properties of a compound, including its stability, solubility, and polymorphism, which are vital considerations in pharmaceutical development.

Table 3: Predicted Significant Intermolecular Contacts for this compound from Hirshfeld Analysis

| Contact Type | Predicted Relative Contribution | Description |

|---|---|---|

| H···H | High | Interactions between hydrogen atoms on different molecules. |

| Br···H / H···Br | Significant | Interactions involving the bromine atom and hydrogen atoms, potentially including weak hydrogen bonds. |

| C···H / H···C | Significant | van der Waals forces between carbon and hydrogen atoms. |

| O···H / H···O | Moderate | Interactions involving the ester oxygen atoms, likely forming weak C-H···O hydrogen bonds. |

| N···H / H···N | Moderate | Interactions involving the pyridine nitrogen atom. |

Advanced Applications in Organic Synthesis and Pharmaceutical Research

Role as a Versatile Intermediate in the Synthesis of Complex Organic Molecules

The chemical structure of Ethyl 3-(6-bromopyridin-2-yl)propanoate makes it a valuable intermediate for constructing more complex molecular architectures. The bromine atom on the pyridine (B92270) ring serves as a key functional group, enabling a range of cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Furthermore, the ester group of the propanoate side chain can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol. These transformations provide additional points for modification, allowing for the extension of the molecular scaffold or the introduction of new functional groups. This dual functionality makes the compound a strategic precursor for creating diverse and complex molecular structures.

Precursor for Pharmacologically Relevant Compounds and Active Pharmaceutical Ingredients (APIs)

The primary and most well-documented application of pyridine-based propanoate structures is in the field of medicinal chemistry, where they serve as crucial precursors for the synthesis of Active Pharmaceutical Ingredients (APIs).

Intermediates in the Synthesis of Direct Thrombin Inhibitors (e.g., Dabigatran Etexilate)

While many synthetic routes to the direct thrombin inhibitor Dabigatran Etexilate utilize the intermediate ethyl 3-(pyridin-2-ylamino)propanoate, the brominated precursor, this compound, represents a potential starting point for its synthesis. patsnap.comchemicalbook.com In such a synthetic strategy, the bromine atom can be substituted with an appropriate amino group through nucleophilic aromatic substitution or a copper-catalyzed Goldberg reaction to yield the key amino-pyridine intermediate. newdrugapprovals.org

Table 1: Key Intermediates in Dabigatran Etexilate Synthesis

| Compound Name | Role in Synthesis |

| This compound | Potential precursor to the key amino-intermediate |

| Ethyl 3-(pyridin-2-ylamino)propanoate | Key intermediate for coupling with the benzoyl moiety derpharmachemica.com |

| Ethyl 3-{3-amino-4-(methylamino)benzoylamino}propanoate | Central building block for benzimidazole ring formation newdrugapprovals.org |

| N-(4-cyanophenyl)glycine | Reactant for condensation and cyclization derpharmachemica.com |

This table is interactive. Click on the headers to sort.

Development of Novel Small Molecule Therapeutics Targeting Specific Biological Pathways

The structural motif of a substituted pyridine ring linked to an aliphatic ester is common in medicinal chemistry. This compound serves as a valuable scaffold for generating libraries of novel compounds for drug discovery. By employing cross-coupling reactions at the bromine position and modifying the ester side chain, chemists can systematically alter the compound's structure to explore its interaction with various biological targets. This approach is fundamental to the development of new small molecule inhibitors for a range of diseases, including cancer, autoimmune disorders, and infectious diseases.

Ligand Design and Synthesis for Catalytic Transformations

The nitrogen atom of the pyridine ring and the carbonyl oxygen of the propanoate group in this compound can act as coordination sites for metal ions. This property allows for its use as a precursor in the design and synthesis of novel ligands for transition metal catalysis. The bromine atom can be further functionalized, for example, by introducing phosphine (B1218219) or other coordinating groups, to create bidentate or tridentate ligands. These custom-designed ligands can then be complexed with metals like palladium, rhodium, or copper to form catalysts with specific activities and selectivities for various organic transformations.

Contributions to Agrochemical and Specialty Chemical Synthesis

The pyridine core is a common feature in many agrochemicals, such as herbicides and insecticides. The reactivity of the C-Br bond in this compound allows for its incorporation into more complex structures targeted for agricultural applications. Synthetic modifications can be tailored to enhance efficacy, selectivity, and environmental compatibility. In the realm of specialty chemicals, this compound can serve as a building block for materials with specific properties, such as dyes, pigments, or electronic materials, where the pyridine unit can impart desired optical or conductive characteristics.

Potential Applications in Material Science (e.g., as monomers or building blocks for functional polymers)

In material science, this compound has potential as a monomer or a key building block for the synthesis of functional polymers. The brominated pyridine ring can participate in polymerization reactions, such as polycondensation or cross-coupling polymerization, to create polymers with tailored electronic, optical, or thermal properties. The ethyl propanoate side chain can be modified post-polymerization to introduce further functionality or to influence the polymer's solubility and processability. These materials could find applications in areas such as organic light-emitting diodes (OLEDs), sensors, or specialized coatings.

Emerging Research Directions and Future Perspectives

Development of Sustainable and Green Chemistry Approaches in Synthesis

The synthesis of pyridine (B92270) derivatives is increasingly being guided by the principles of green chemistry, which prioritize the reduction of hazardous substances, energy efficiency, and the use of renewable feedstocks. patsnap.com For a compound like Ethyl 3-(6-bromopyridin-2-yl)propanoate, this translates into a shift away from traditional, often harsh, synthetic methods towards more environmentally benign alternatives.

Future research will likely focus on several key areas of green synthesis:

Use of Greener Solvents: Traditional syntheses of pyridine derivatives often rely on volatile organic solvents. The development of methods utilizing water, supercritical fluids, or biodegradable deep eutectic solvents (DES) is a significant area of interest. mdpi.comupgris.ac.id For the synthesis of related ethyl esters, such as ethyl levulinate, DES have been shown to act as efficient and reusable catalysts, offering high yields and reduced environmental impact. upgris.ac.idresearchgate.net

Energy-Efficient Methodologies: Microwave-assisted and ultrasound-assisted syntheses are becoming more common for heterocyclic compounds. google.com These techniques can significantly reduce reaction times and energy consumption compared to conventional heating methods.

Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product are a cornerstone of green chemistry. One-pot and multicomponent reactions are particularly valuable in this regard, as they can streamline synthetic sequences and minimize waste. google.com

| Green Chemistry Approach | Potential Application in Synthesis of this compound | Representative Literature Example (for related compounds) |

| Deep Eutectic Solvents (DES) | Use of a recyclable DES as both solvent and catalyst for the esterification or coupling steps. | Esterification of levulinic acid to ethyl levulinate with high yields. upgris.ac.idresearchgate.net |

| Microwave-Assisted Synthesis | Acceleration of the coupling reaction between a bromopyridine precursor and a propanoate side chain. | One-pot, four-component synthesis of novel pyridine derivatives with short reaction times (2-7 min) and high yields (82-94%). google.com |

| One-Pot Multicomponent Reactions | A convergent synthesis strategy combining the pyridine ring formation and side-chain installation in a single step. | Environmentally green procedure for the design of novel pyridine derivatives. google.com |

Exploration of Novel Catalytic Transformations for Enhanced Efficiency and Selectivity

Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems is a major driver of innovation for pyridine chemistry. For this compound, advancements in catalysis can lead to more efficient and selective synthetic routes.

Key areas for exploration include:

C-H Activation: Direct C-H functionalization is a powerful strategy that avoids the need for pre-functionalized starting materials, thereby improving atom and step economy. nih.gov Research into ruthenium-catalyzed meta-selective C-H bromination and palladium-catalyzed C-H activation offers pathways to functionalize the pyridine ring with high regioselectivity. nih.govgoogle.com This could provide alternative and more direct routes to brominated pyridine precursors.

Cross-Coupling Reactions: The synthesis of this compound likely involves a cross-coupling reaction. The development of more active and robust catalysts, such as those based on palladium, for Suzuki, Stille, or related C-C bond-forming reactions is crucial for improving yields and reaction conditions. mdpi.com The use of advanced catalysts can enable reactions to be performed under milder conditions and with lower catalyst loadings.

Photocatalysis and Electrocatalysis: These emerging fields offer new modes of reactivity for pyridine synthesis. numberanalytics.com Visible-light photocatalysis, for instance, can facilitate radical-mediated pathways for the formation of pyridine derivatives under mild conditions.

| Catalytic Transformation | Potential for this compound | Example from Literature (for related compounds) |

| C-H Activation | Direct and selective introduction of the bromo substituent onto the pyridine ring, simplifying the synthesis of precursors. | Ruthenium-catalyzed meta-selective C-H bromination of 2-phenylpyridine (B120327) derivatives. google.com |

| Advanced Cross-Coupling | More efficient and milder conditions for the coupling of the propanoate side chain to the bromopyridine core. | Palladium-catalyzed Suzuki-Miyaura reactions for the synthesis of novel pyridine derivatives. mdpi.com |

| Photocatalysis | Novel synthetic routes utilizing light-induced radical reactions for pyridine functionalization. | Visible-light photocatalysis for the synthesis of pyridine derivatives. numberanalytics.com |

Integration of High-Throughput Synthesis and Screening Methodologies

The demand for new molecules with specific properties in drug discovery and materials science has spurred the development of high-throughput synthesis and screening platforms. These automated systems can rapidly generate and evaluate large libraries of compounds, accelerating the discovery process.

For this compound and its analogues, high-throughput approaches can be transformative:

Automated Synthesis Platforms: Robotic systems can perform numerous reactions in parallel, allowing for the rapid exploration of reaction conditions and the synthesis of large compound libraries. researchgate.netnih.gov This is particularly useful for optimizing the synthesis of the target compound and for creating a diverse set of derivatives for screening.

Miniaturization: High-throughput experiments are often conducted on a nanomole scale, which conserves precious starting materials and reagents. scienceintheclassroom.org This is especially beneficial in the early stages of discovery when materials may be scarce.

Rapid Screening: Integrating high-throughput synthesis with rapid screening assays allows for the quick identification of compounds with desired biological activities or material properties. nih.gov

| High-Throughput Methodology | Application to this compound Research | Representative Literature Example |

| Automated Parallel Synthesis | Rapid generation of a library of analogues with variations in the ester group or substituents on the pyridine ring. | High-throughput modular click chemistry synthesis of 1152 catechol derivatives in a single day. scienceopen.com |

| Nanomole-Scale Experimentation | Efficiently screen a wide range of catalysts and reaction conditions for the synthesis using minimal amounts of starting material. | Over 1500 palladium-catalyzed cross-coupling reactions performed in less than a day using as little as 0.02 mg of material per reaction. scienceintheclassroom.org |

| Integrated Synthesis and Screening | Directly couple the synthesis of a library of bromopyridine esters to a biological or materials screening assay to quickly identify lead compounds. | High-throughput synthesis and screening of new catalytic materials for propylene (B89431) epoxidation. nih.gov |

Advanced Computational-Aided Design and Discovery Utilizing Compound Analogues

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research. For this compound, these in silico methods can guide the design of new analogues with enhanced properties and predict their behavior.

Future computational research will likely involve:

Molecular Docking: To explore the potential of this compound and its derivatives as therapeutic agents, molecular docking studies can predict their binding affinity and mode of interaction with biological targets, such as enzymes or receptors. mdpi.comnih.gov

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum mechanical methods can be used to understand the electronic structure, reactivity, and spectroscopic properties of the molecule. mdpi.com This can aid in the design of more efficient synthetic routes and in the prediction of the material properties of its derivatives.

Quantitative Structure-Activity Relationship (QSAR): By analyzing a library of related compounds, QSAR models can be developed to correlate chemical structure with biological activity or material properties. This can guide the design of new analogues with improved performance.

| Computational Method | Application to this compound | Example from Literature (for related compounds) |

| Molecular Docking | Prediction of binding modes and affinities to therapeutic targets like metabolic enzymes or protein kinases. | In silico studies of 3-bromopyruvate (B3434600) derivatives with metabolic regulatory enzymes to design anticancer strategies. nih.govnih.gov |

| DFT Calculations | Elucidation of electronic properties, reactivity, and potential for use in organic electronics. | Analysis of the electronic and structural relationships of novel pyrimidine (B1678525) analogues. |

| QSAR Modeling | Guiding the design of new analogues with optimized biological activity or material characteristics. | Development of models to predict the anti-inflammatory and analgesic activities of novel pyridine derivatives. mdpi.com |

Expanding the Scope of Biological and Material Science Applications

While the primary applications of this compound may currently be as a synthetic intermediate, its structural features suggest a broad potential for direct applications in both biological and materials science.

Future research is expected to explore:

Medicinal Chemistry: The pyridine ring is a well-established pharmacophore, and brominated heterocycles are known to exhibit a range of biological activities. rsc.org Analogues of this compound could be investigated as potential anticancer, anti-inflammatory, or antimicrobial agents. The ester functionality also allows for its use as a pro-drug, which can improve the pharmacokinetic properties of a parent drug.

Agrochemicals: Pyridine derivatives are widely used in the agrochemical industry as herbicides, insecticides, and fungicides. The unique substitution pattern of this compound could lead to the discovery of new crop protection agents.

Organic Electronics: The electron-deficient nature of the pyridine ring, combined with the potential for π-π stacking interactions, makes pyridine-containing molecules interesting candidates for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The bromo-substituent provides a handle for further functionalization to tune the electronic properties.

Coordination Chemistry and Catalysis: The nitrogen atom of the pyridine ring can act as a ligand for metal ions, opening up possibilities for the development of new catalysts or functional metal-organic frameworks (MOFs). researchgate.net

| Application Area | Potential of this compound and its Analogues | Representative Literature Example (for related compounds) |

| Drug Discovery | Development of novel therapeutic agents targeting a range of diseases. | Pyridine-based compounds have been investigated as anticancer, antidiabetic, and antimicrobial agents. mdpi.comrsc.org |

| Agrochemicals | Discovery of new pesticides with improved efficacy and environmental profiles. | Many commercial agrochemicals contain a pyridine scaffold. nih.gov |

| Organic Electronics | Use as building blocks for organic semiconductors with tailored electronic properties. | Pyridine-containing macrocyclic compounds have been synthesized as electron-transporting materials. |

| Metal-Organic Frameworks (MOFs) | Creation of novel porous materials with applications in gas storage, separation, and catalysis. | Pyridine-2,6-dicarboxylic acid esters have been used as ligands for metal extraction and sensing. researchgate.net |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 3-(6-bromopyridin-2-yl)propanoate, and how do reaction conditions influence yield?

- Key Methods :

- Palladium-Catalyzed Coupling : Cross-coupling of 6-bromopyridine derivatives with ethyl propiolate or propargyl alcohol under Suzuki-Miyaura conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O) .

- Reductive Alkylation : Use of Hantzsch ester and iridium catalysts for stereoselective synthesis, as demonstrated in analogous pyridine-based esters (yields ~71%) .

- Optimization : Temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading (1–5 mol%) significantly affect regioselectivity and byproduct formation.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Analytical Workflow :

- X-ray Crystallography : SHELX programs (e.g., SHELXL) for small-molecule refinement to resolve bromine/pyridine ring positioning .

- Spectroscopy :

- ¹H/¹³C NMR : Peaks at δ 8.2–8.5 ppm (pyridine protons) and δ 4.1–4.3 ppm (ethyl ester) .

- HSQC NMR : Correlates C–H cross signals to confirm substitution patterns .

Q. What are the stability considerations for this compound under varying storage conditions?

- Degradation Risks : Hydrolysis of the ester group in humid environments; bromine dissociation at elevated temperatures (>40°C).

- Storage Recommendations : Anhydrous conditions (argon atmosphere), –20°C in amber vials to prevent photolytic cleavage .

Advanced Research Questions

Q. How do steric and electronic effects of the 6-bromo substituent influence reactivity in cross-coupling reactions?

- Mechanistic Insights :

- The bromine atom acts as a directing group, enhancing electrophilic substitution at the pyridine’s 2-position.

- Comparative studies with 6-methylpyridine analogs show slower reaction kinetics due to bromine’s electron-withdrawing nature .

Q. What strategies resolve discrepancies in biological activity data between this compound and its analogs?

- Comparative Analysis :

| Compound | Structural Difference | Biological Impact |

|---|---|---|

| Ethyl 3-(5-bromopyridin-2-yl)propanoate | Bromine at 5-position | Reduced enzyme affinity due to altered steric bulk |

| Ethyl 3-(6-methylpyridin-2-yl)propanoate | Methyl vs. bromine | Higher metabolic stability but lower target selectivity |

- Methodology : Use molecular docking (AutoDock Vina) and competitive binding assays to quantify interactions with cytochrome P450 isoforms .

Q. What advanced analytical techniques address challenges in quantifying trace impurities?

- GC-FID/MS : Detects residual solvents (e.g., DMF) and brominated byproducts (LOD: 0.1 ppm) .

- HPLC-PDA : Resolves ester hydrolysis products (e.g., 3-(6-bromopyridin-2-yl)propanoic acid) with retention time shifts .

Q. How does the compound’s electronic profile affect its role in photoredox catalysis?

- Experimental Design :

- UV-Vis Spectroscopy : Absorption at λ = 290 nm (π→π* transitions in pyridine) indicates potential as a photosensitizer .

- Electrochemical Studies : Cyclic voltammetry reveals a reduction potential of –1.2 V (vs. Ag/AgCl), suitable for reductive quenching in visible-light-driven reactions .

Methodological Guidelines

- Synthetic Reproducibility : Validate catalyst activity via control experiments (e.g., catalyst-free reactions) to rule out background coupling .

- Data Interpretation : Use Van Krevelen diagrams (O/C vs. H/C ratios) to track degradation pathways in stability studies .

- Ethical Compliance : Adhere to in-vitro research protocols; avoid unapproved biological testing per FDA guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.